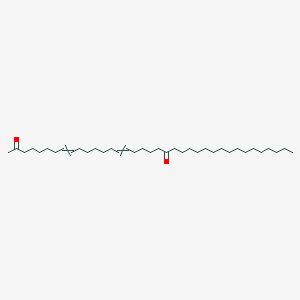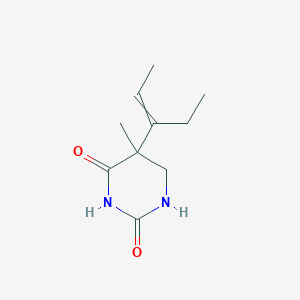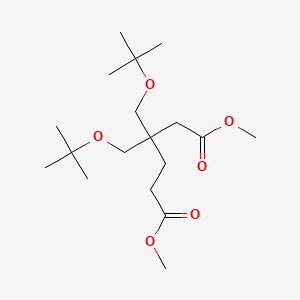
Dimethyl 3,3-bis(tert-butoxymethyl)hexanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 3,3-bis(tert-butoxymethyl)hexanedioate is an organic compound with a complex structure that includes two tert-butoxymethyl groups attached to a hexanedioate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 3,3-bis(tert-butoxymethyl)hexanedioate typically involves the esterification of hexanedioic acid derivatives with tert-butyl alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as chromatography can further enhance the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 3,3-bis(tert-butoxymethyl)hexanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the tert-butoxymethyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hexanedioic acid derivatives, while reduction can produce hexanediol derivatives.
Scientific Research Applications
Dimethyl 3,3-bis(tert-butoxymethyl)hexanedioate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs or therapeutic agents.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism by which Dimethyl 3,3-bis(tert-butoxymethyl)hexanedioate exerts its effects involves interactions with various molecular targets. The ester groups can undergo hydrolysis to release active intermediates that participate in further chemical reactions. The tert-butoxymethyl groups provide steric hindrance, influencing the reactivity and stability of the compound.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylformamide di-tert-butyl acetal: Similar in structure but with different functional groups.
Bis(tert-butylcarbonyloxy)iodobenzene: Contains tert-butyl groups but has different reactivity due to the presence of iodine.
Uniqueness
Dimethyl 3,3-bis(tert-butoxymethyl)hexanedioate is unique due to its specific combination of ester and tert-butoxymethyl groups, which confer distinct chemical properties and reactivity patterns. This makes it a valuable compound for specialized applications in research and industry.
Properties
CAS No. |
819802-97-6 |
|---|---|
Molecular Formula |
C18H34O6 |
Molecular Weight |
346.5 g/mol |
IUPAC Name |
dimethyl 3,3-bis[(2-methylpropan-2-yl)oxymethyl]hexanedioate |
InChI |
InChI=1S/C18H34O6/c1-16(2,3)23-12-18(11-15(20)22-8,10-9-14(19)21-7)13-24-17(4,5)6/h9-13H2,1-8H3 |
InChI Key |
XJXBIGINBQGCAY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OCC(CCC(=O)OC)(CC(=O)OC)COC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


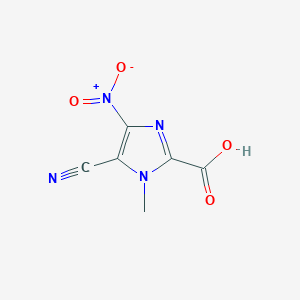
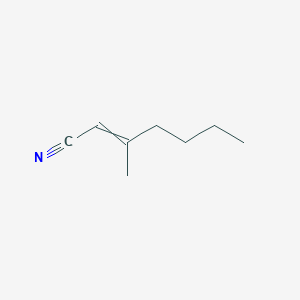
![N-{[4-(5-Methyl-1,3-benzoxazol-2(3H)-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]carbamothioyl}-2-(tricyclo[3.3.1.1~3,7~]decan-1-yl)acetamide](/img/structure/B14210893.png)
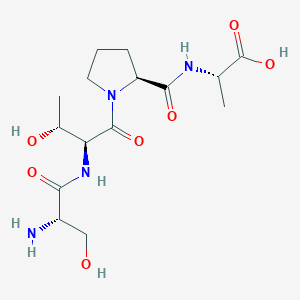
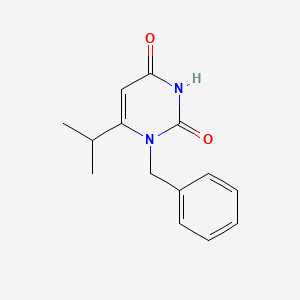
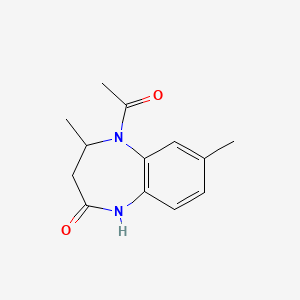
![3-Methyl-5-(thiophen-3-yl)-2H-pyrazolo[4,3-c]isoquinoline](/img/structure/B14210919.png)
![ethyl 4-[(1S,2S)-2-methyl-6-oxocyclohexyl]benzoate](/img/structure/B14210920.png)
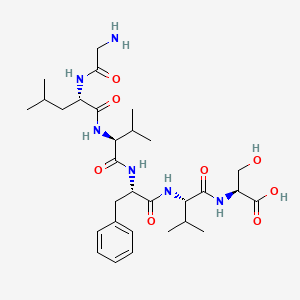

![1,1'-[2-Methyl-2-(2-methylphenyl)propane-1,3-diyl]dibenzene](/img/structure/B14210934.png)

